2-(4-Methylpyrazol-1-yl)-1,3-benzoxazole

Descripción

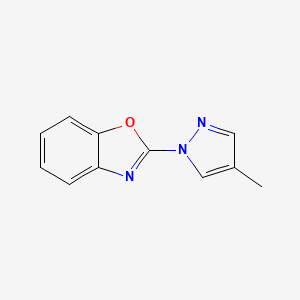

Structure

2D Structure

Propiedades

IUPAC Name |

2-(4-methylpyrazol-1-yl)-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O/c1-8-6-12-14(7-8)11-13-9-4-2-3-5-10(9)15-11/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNYPNALLXZHPPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(N=C1)C2=NC3=CC=CC=C3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Mechanistic Pathways for 2 4 Methylpyrazol 1 Yl 1,3 Benzoxazole

Established Synthetic Routes for Benzoxazole (B165842) Core Formation

The benzoxazole ring system is a prevalent structural motif in many biologically active compounds. Its synthesis typically originates from ortho-aminophenol as a key precursor, which undergoes cyclization with a suitable one-carbon component.

One of the most direct and widely employed methods for synthesizing the benzoxazole core is the condensation of an o-aminophenol with a carboxylic acid or its derivatives (such as acyl chlorides or esters), followed by cyclodehydration. nih.gov

The reaction mechanism generally begins with the nucleophilic attack of the more reactive amino group of o-aminophenol on the carbonyl carbon of the carboxylic acid, forming an intermediate o-hydroxy amide. This step is often facilitated by dehydrating agents or high temperatures. The subsequent and final step is an intramolecular cyclization, where the hydroxyl group attacks the amide carbonyl, followed by the elimination of a water molecule to yield the aromatic benzoxazole ring. nih.gov The use of catalysts like polyphosphoric acid (PPA) can significantly promote this cyclodehydration step. nih.gov

A variety of reagents can serve as the one-carbon source in this condensation reaction, as summarized in the table below.

| Reagent Type | Specific Example | Conditions | Reference |

| Carboxylic Acids | Benzoic Acid | Polyphosphoric Acid (PPA), High Temperature | nih.gov |

| Aldehydes | Benzaldehyde | Oxidizing Agent, Acid/Base Catalyst | nih.gov |

| Acyl Chlorides | Benzoyl Chloride | Base (e.g., Pyridine) | researchgate.net |

| Orthoesters | Triethyl Orthoformate | Acid Catalyst | organic-chemistry.org |

Oxidative cyclization provides an alternative route to benzoxazoles, typically starting from phenolic Schiff bases. These Schiff bases are readily prepared by the condensation of an o-aminophenol with an aldehyde. researchgate.net The subsequent cyclization is an oxidative process that converts the intermediate dihydro-benzoxazole (an oxazoline) to the fully aromatic benzoxazole.

A range of oxidizing agents can be employed for this transformation, including:

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) researchgate.net

Manganese(III) acetate (B1210297) (Mn(OAc)₃)

Lead(IV) acetate (Pb(OAc)₄)

Potassium permanganate/acetic acid (KMnO₄/HOAc) ijpbs.com

The mechanism involves the initial formation of the Schiff base, followed by an intramolecular cyclization to form an oxazoline (B21484) intermediate. The oxidant then facilitates the abstraction of two hydrogen atoms (a formal dehydrogenation) from the oxazoline ring to introduce the double bond and form the stable, aromatic benzoxazole system. nih.gov This method is particularly useful for synthesizing 2-arylbenzoxazoles.

Modern synthetic chemistry has seen the emergence of powerful metal-catalyzed methods for constructing heterocyclic rings, including benzoxazoles. These reactions often offer milder conditions, higher efficiency, and broader substrate scope compared to traditional methods.

Copper-Catalyzed Synthesis: A prominent strategy involves the copper-catalyzed intramolecular O-arylation of N-(2-halophenyl)amides. rsc.orgresearchgate.net This reaction typically uses a copper(I) or copper(II) catalyst in the presence of a ligand and a base. nih.govresearchgate.net The proposed mechanism involves the coordination of the copper catalyst to the amide, followed by an oxidative insertion into the carbon-halogen bond. Subsequent reductive elimination forms the C-O bond of the oxazole (B20620) ring and regenerates the active copper catalyst. nih.gov This approach is highly effective for synthesizing a wide array of 2-substituted benzoxazoles. researchgate.net

Palladium-Catalyzed Synthesis: Palladium catalysis offers several versatile routes to benzoxazoles. One such method is the aerobic oxidation of o-aminophenols in the presence of isocyanides, which provides access to 2-aminobenzoxazoles. organic-chemistry.orgacs.org Another innovative approach involves the palladium-catalyzed cleavage of a carbon-carbon triple bond of an alkyne with o-aminophenol, directly yielding the benzoxazole product. rsc.orgdntb.gov.ua These methods showcase the utility of palladium in facilitating complex bond-forming and bond-breaking events under relatively mild conditions.

Diverse Synthetic Approaches for Pyrazole (B372694) Moiety Introduction

The pyrazole ring is another crucial heterocycle in medicinal chemistry. Its synthesis is characterized by several robust and versatile methods, primarily involving the formation of the dinitrogen linkage.

The Knorr pyrazole synthesis, first reported in 1883, remains the most fundamental and widely used method for constructing the pyrazole ring. jk-sci.comslideshare.net This reaction involves the cyclocondensation of a 1,3-dicarbonyl compound (or its synthetic equivalent) with a hydrazine (B178648) derivative. slideshare.netchemhelpasap.comyoutube.com

The mechanism is initiated by the nucleophilic attack of one of the nitrogen atoms of hydrazine onto one of the carbonyl groups of the 1,3-dicarbonyl compound, forming a hydrazone or enamine intermediate. jk-sci.comyoutube.com This is followed by an intramolecular cyclization, where the second nitrogen atom attacks the remaining carbonyl group. The resulting heterocyclic intermediate then undergoes dehydration to yield the aromatic pyrazole ring. slideshare.net

A key consideration in the Knorr synthesis is regioselectivity, which arises when both the 1,3-dicarbonyl and the hydrazine are unsymmetrical. researchgate.netsioc-journal.cn The initial attack can occur at either of the two distinct carbonyl groups, potentially leading to a mixture of two regioisomeric pyrazole products. jk-sci.comnih.gov The reaction outcome is influenced by factors such as the steric and electronic properties of the substituents and the reaction conditions (e.g., pH). researchgate.net

| 1,3-Dicarbonyl Compound | Hydrazine Derivative | Potential for Regioisomers | Reference |

| Acetylacetone | Hydrazine | No (symmetrical dicarbonyl) | youtube.com |

| Benzoylacetone | Hydrazine | Yes (unsymmetrical dicarbonyl) | jk-sci.com |

| Acetylacetone | Methylhydrazine | Yes (unsymmetrical hydrazine) | jk-sci.com |

| Benzoylacetone | Methylhydrazine | Yes (both unsymmetrical) | researchgate.net |

The 1,3-dipolar cycloaddition, particularly the Huisgen cycloaddition, is a powerful and versatile method for synthesizing five-membered heterocycles, including pyrazoles. organic-chemistry.orgwikipedia.org This reaction involves the concerted [3+2] cycloaddition of a 1,3-dipole with a dipolarophile (typically an alkyne or an alkene). nih.govfu-berlin.de

For pyrazole synthesis, common 1,3-dipoles include:

Diazoalkanes: These compounds react with alkynes to directly afford pyrazoles. The reaction with alkenes yields pyrazolines, which can be subsequently oxidized to pyrazoles. rsc.org

Nitrile Imines: These are highly reactive intermediates that are typically generated in situ from precursors like hydrazonoyl halides (by dehydrohalogenation with a base) or tetrazoles (by thermal or photochemical extrusion of N₂). chim.itoup.com Nitrile imines react readily with alkynes to produce pyrazoles in a highly regioselective manner. nih.govrsc.org

The mechanism is generally considered a concerted pericyclic process, where the 4π-electron system of the 1,3-dipole reacts with the 2π-electron system of the dipolarophile through a cyclic transition state. organic-chemistry.org The regioselectivity of the addition is governed by the electronic properties of both the dipole and the dipolarophile, as rationalized by frontier molecular orbital (FMO) theory. organic-chemistry.orgwikipedia.org This method provides excellent control over the substitution pattern of the resulting pyrazole ring. nih.gov

Integrated Synthetic Strategies for 2-(4-Methylpyrazol-1-yl)-1,3-benzoxazole

The integration of the 4-methylpyrazole (B1673528) and 1,3-benzoxazole moieties into the final compound can be achieved through several strategic approaches, primarily falling into multi-step convergent synthesis or more streamlined one-pot reaction sequences.

Step 1: Synthesis of 4-Methylpyrazole-1-carboxamide or 4-Methylpyrazole-1-carbaldehyde The pre-formed 4-methylpyrazole can be functionalized at the N1 position to introduce a group suitable for condensation with 2-aminophenol (B121084). This could involve, for example, the formation of 4-methylpyrazole-1-carboxamide or 4-methylpyrazole-1-carbaldehyde.

Step 2: Synthesis of the Benzoxazole Ring via Condensation The functionalized pyrazole derivative is then reacted with 2-aminophenol. The classical method for benzoxazole formation is the condensation of a 2-aminophenol with a carboxylic acid, aldehyde, or their derivatives under acidic or dehydrating conditions.

From Carboxamide: The reaction of 4-methylpyrazole-1-carboxamide with 2-aminophenol would proceed via a cyclocondensation reaction, likely at elevated temperatures and possibly with a catalyst, to form the benzoxazole ring with the elimination of ammonia.

From Carbaldehyde: The condensation of 4-methylpyrazole-1-carbaldehyde with 2-aminophenol would initially form a Schiff base (an imine), which then undergoes oxidative cyclization to yield the final this compound. This oxidation can be achieved using various reagents or atmospheric oxygen, sometimes facilitated by a catalyst.

Table 2: Convergent Synthesis Reaction Parameters

| Pyrazole Precursor | Benzoxazole Precursor | Coupling Reaction Type | Key Conditions |

| 4-Methylpyrazole-1-carboxamide | 2-Aminophenol | Cyclocondensation | High temperature, acid catalyst |

| 4-Methylpyrazole-1-carbaldehyde | 2-Aminophenol | Condensation-Oxidative Cyclization | Oxidant (e.g., air, DDQ), catalyst |

This table illustrates potential convergent pathways for the synthesis of this compound.

One-pot syntheses are highly valued for their efficiency, as they reduce the number of work-up and purification steps, saving time, reagents, and reducing waste. For the synthesis of this compound, a one-pot approach could involve the reaction of 2-aminophenol with a precursor that can generate the 4-methylpyrazole-1-carbonyl moiety in situ.

A plausible one-pot strategy would be the condensation of 2-aminophenol with 4-methylpyrazole-1-carboxylic acid. In this scenario, a coupling agent, such as a carbodiimide, or conversion of the carboxylic acid to an acid chloride in situ, would facilitate the initial amide bond formation, followed by acid-catalyzed cyclization and dehydration to form the benzoxazole ring. These reactions are often carried out in a single reaction vessel by the sequential addition of reagents.

The efficiency of such one-pot reactions is highly dependent on the compatibility of the reagents and reaction conditions for the multiple steps involved.

Sustainable and Green Chemistry Innovations in Compound Synthesis

In recent years, there has been a significant shift towards the development of more environmentally friendly synthetic methods. For the synthesis of heterocyclic compounds like this compound, microwave and ultrasound-assisted techniques have emerged as powerful tools.

Microwave irradiation can dramatically reduce reaction times, increase yields, and sometimes improve product purity by providing rapid and uniform heating. ijpsjournal.comscilit.com This technology can be applied to several steps in the synthesis of the target compound.

The condensation of 2-aminophenol with pyrazole-1-carboxylic acid or pyrazole-1-carbaldehyde can be significantly accelerated under microwave irradiation. ijpsjournal.comrsc.orgresearchgate.net For instance, the direct coupling of carboxylic acids with 2-aminophenol under microwave irradiation has been achieved under metal- and solvent-free conditions, offering a green alternative to conventional heating. ijpsjournal.com Similarly, the synthesis of pyrazole derivatives from chalcones and hydrazine has been shown to be more efficient with microwave assistance. dergipark.org.tr

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis of Benzoxazoles

| Parameter | Conventional Heating | Microwave Irradiation |

| Reaction Time | Hours to days | Minutes to a few hours |

| Energy Consumption | High | Low |

| Yield | Often moderate to good | Often good to excellent |

| Solvent Use | Often requires high-boiling solvents | Can be performed with less solvent or solvent-free |

This table provides a general comparison of the two heating methods for the synthesis of benzoxazole precursors.

Ultrasound-assisted synthesis utilizes the energy of acoustic cavitation to enhance chemical reactivity. This technique can lead to shorter reaction times and milder reaction conditions. The synthesis of both pyrazoles and benzoxazoles has been shown to benefit from sonication. dergipark.org.trmdpi.comnih.gov

For example, the condensation of 2-aminophenol with aldehydes to form benzoxazoles can be carried out under solvent-free ultrasound irradiation, often with the aid of a catalyst. dergipark.org.tr This approach not only accelerates the reaction but also aligns with the principles of green chemistry by minimizing solvent waste. Similarly, the synthesis of pyrazoline and isoxazoline (B3343090) derivatives has been successfully achieved using ultrasonic irradiation, demonstrating the applicability of this technique to the formation of the pyrazole core. mdpi.com

Table 4: Examples of Ultrasound-Assisted Heterocycle Synthesis

| Heterocycle | Reactants | Conditions | Advantages |

| Benzoxazoles | 2-Aminophenol, Aldehydes | Solvent-free, 70°C, 30 min | Faster reaction, high yields, recyclable catalyst. dergipark.org.tr |

| Pyrazolines | Chalcones, Hydrazine | Ultrasonic irradiation | Shorter reaction times, good yields. mdpi.com |

This table highlights the benefits of using ultrasound in the synthesis of the constituent heterocyclic rings.

Mechanochemical Approaches to Target Structures

Mechanochemical synthesis, which involves conducting reactions in the solid state by grinding, represents a significant advancement in green chemistry by minimizing or eliminating the need for solvents. beilstein-journals.org This technique has been successfully applied to the synthesis of various benzoxazole derivatives. For instance, a solvent-free grindstone method using strontium carbonate (SrCO3) as a reusable catalyst has been shown to produce high yields of benzoxazoles from 2-aminophenol and substituted benzaldehydes at room temperature in as little as 20 minutes. nih.gov Another highly efficient method utilizes potassium ferrocyanide as a non-toxic catalyst, achieving excellent yields in under two minutes via grinding with a mortar and pestle under solvent-free conditions. nih.gov

These solventless approaches offer considerable advantages in terms of environmental impact, operational simplicity, and often, reaction speed. beilstein-journals.org The application of these methodologies to the synthesis of this compound would involve the grinding of 2-aminophenol with 4-methylpyrazole-1-carbaldehyde in the presence of a suitable catalyst. The efficiency of such mechanochemical reactions depends on factors including the physical form of the reactants and the choice of catalyst or grinding auxiliary. beilstein-journals.org

Table 1: Comparison of Mechanochemical Methods for Benzoxazole Synthesis

| Catalyst | Conditions | Reaction Time | Yield Range | Key Advantages |

|---|---|---|---|---|

| Strontium Carbonate (SrCO3) | Grindstone, Room Temp, Solvent-free | 20 min | High | Reusable catalyst, eco-friendly, short reaction time nih.gov |

| Potassium Ferrocyanide | Mortar & Pestle, Room Temp, Solvent-free | < 2 min | 87-96% | Extremely short time, non-toxic catalyst, excellent yield nih.gov |

Utilization of Deep Eutectic Solvents in Reaction Media

Deep Eutectic Solvents (DES) are emerging as a new class of ionic liquids that are often biodegradable, non-toxic, and inexpensive to prepare. rsc.org They are typically formed from a mixture of a hydrogen bond donor (e.g., urea, glycerol) and a hydrogen bond acceptor (e.g., choline (B1196258) chloride). rsc.org Their unique physicochemical properties make them attractive as alternative reaction media and, in some cases, as catalysts for organic transformations. rsc.orgresearchgate.net

The use of DES has been explored for the synthesis of various heterocyclic compounds. For example, a choline chloride/o-phenylenediamine eutectic mixture has served as both the reaction medium and a reagent for synthesizing benzimidazoles. mdpi.com In another application, a magnetic nanoparticle-supported DES ([Urea]4[ZnCl2]) was developed as a green and efficient catalyst for the synthesis of 2-benzylbenzoxazole (B4618616) derivatives. researchgate.net This demonstrates the potential for DES to facilitate the synthesis of the target compound, this compound. A hypothetical approach could involve the condensation of 2-aminophenol and a 4-methylpyrazole derivative in a suitable DES, which could act as both the solvent and a promoter for the cyclization reaction, offering benefits of mild conditions, easy operation, and potential for catalyst/solvent recovery. rsc.orgresearchgate.net

Investigation of Reaction Mechanisms and Intermediates

Understanding the mechanistic pathways, including the kinetic and thermodynamic factors and the role of catalysts, is crucial for optimizing the synthesis of this compound.

Kinetic and Thermodynamic Considerations in Reaction Control

The formation of complex heterocyclic systems can often proceed through different pathways, leading to either a kinetically or a thermodynamically favored product. Kinetic control, which dominates at lower temperatures or shorter reaction times, yields the product that is formed fastest. In contrast, thermodynamic control, favored by higher temperatures and longer reaction times, results in the most stable product. mdpi.comresearchgate.net

In the synthesis of substituted pyrazoles, for instance, reaction conditions can be tuned to favor the desired isomer. mdpi.com The synthesis of this compound from 2-aminophenol and a pyrazole-based carbonyl compound involves at least two key steps: the initial formation of a Schiff base (or amide) intermediate, followed by intramolecular cyclization and dehydration/oxidation. Each step may have different energy barriers. By carefully controlling reaction parameters such as temperature, solvent polarity, and reaction time, the process can be guided towards the desired benzoxazole product, minimizing the formation of stable but undesired side-products or intermediates. mdpi.comresearchgate.net For example, an incomplete cyclization or the formation of an isomeric product could be potential outcomes if conditions are not optimized.

Role of Catalysts and Reagents in Reaction Progression

Catalysts and reagents play a pivotal role in the synthesis of benzoxazoles by lowering the activation energy and guiding the reaction through a specific mechanistic pathway. nih.gov The reaction typically proceeds via the initial condensation of 2-aminophenol with a carbonyl group to form a Schiff base intermediate. This is followed by an intramolecular nucleophilic attack of the hydroxyl group onto the imine carbon, leading to a cyclized intermediate (a benzoxazoline), which then undergoes dehydration and aromatization to yield the final benzoxazole product.

Various catalysts can be employed to facilitate this transformation:

Acid Catalysts: Brønsted acids like fluorophosphoric acid or p-toluenesulfonic acid (TsOH·H2O) can activate the carbonyl group of the pyrazole precursor, making it more susceptible to nucleophilic attack by the amino group of 2-aminophenol. nih.govorganic-chemistry.org

Metal Catalysts: A wide array of transition-metal catalysts, including those based on palladium, copper, iron, and zinc, have been utilized. nih.gov For example, a combination of a Brønsted acid and copper iodide (CuI) has been shown to effectively catalyze the cyclization of 2-aminophenols with β-diketones. organic-chemistry.org Palladium complexes supported on polymers have also been used, offering advantages like reusability and low catalyst loading. nih.gov These catalysts can play multiple roles, from facilitating the initial condensation to promoting the final oxidative aromatization step.

Nanocatalysts: Nanomaterials such as TiO2–ZrO2 and magnetic nanoparticle-supported catalysts offer high surface area and reactivity, leading to shorter reaction times and high yields under mild conditions. nih.govnih.gov

The choice of reagents is also critical. In many protocols, an oxidant such as air or molecular oxygen is required for the final aromatization step, converting the benzoxazoline intermediate to the benzoxazole. nih.gov The selection of the appropriate catalyst and reaction conditions is paramount to achieving a high yield of this compound efficiently and sustainably.

Table 2: Examples of Catalysts in Benzoxazole Synthesis

| Catalyst System | Precursors | Conditions | Key Features |

|---|---|---|---|

| Fluorophosphoric Acid | 2-Aminophenol, Aldehyde | Ethanol (B145695), Room Temp | Inexpensive, stable catalyst, short reaction time nih.gov |

| TsOH·H2O / CuI | 2-Aminophenol, β-Diketone | Acetonitrile (B52724), 80°C | Tolerates various substituents, good yields organic-chemistry.org |

| Palladium Complex (EG–G2–Pd) | 2-Aminophenol, Benzaldehyde | Ethanol, 50°C | Reusable, low catalyst loading, air as oxidant nih.gov |

| TiO2–ZrO2 | 2-Aminophenol, Aldehyde | Acetonitrile, 60°C | Green catalyst, very short reaction time (15-25 min) nih.gov |

Based on a comprehensive search for scientific literature, specific experimental spectroscopic data (NMR, FT-IR, Raman) for the compound This compound is not available in the public domain. Research publications detailing the synthesis and characterization of this exact molecule, which would contain the necessary data for an in-depth analysis, could not be located.

While information exists for structurally related compounds such as other pyrazole or benzoxazole derivatives, using such data would be speculative and would not meet the required standards of scientific accuracy for the specific compound requested. Generating an article with detailed data tables and research findings as outlined is therefore not possible without the primary experimental data.

To provide a scientifically accurate and verifiable article, published research containing the specific ¹H NMR, ¹³C NMR, 2D NMR, FT-IR, and Raman spectra for this compound is essential. Without this foundational information, any attempt to generate the requested content would be hypothetical and could not be substantiated with proper citations to peer-reviewed sources.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 4 Methylpyrazol 1 Yl 1,3 Benzoxazole

Mass Spectrometry for Molecular Mass Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a cornerstone technique for determining the molecular weight of a compound and offers significant insights into its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high precision. For 2-(4-Methylpyrazol-1-yl)-1,3-benzoxazole (C11H9N3O), the calculated exact mass of the protonated molecular ion [M+H]⁺ is determined to provide definitive confirmation of its chemical formula. In typical HRMS analysis of heterocyclic compounds, the observed mass is expected to be within a narrow tolerance (e.g., ±5 ppm) of the calculated mass, providing strong evidence for the compound's identity. rrpharmacology.rursc.org

While specific HRMS data for the title compound is not available in the cited literature, the analysis of a related compound, 4,7-bis(3-(phenylselanyl)benzofuran-2-yl)benzo-2,1,3-thiadiazole, demonstrates the power of the technique. Its molecular formula C₃₄H₂₀N₂O₂SSe₂ was confirmed by finding the [M]+ ion at m/z 679.9553, which closely matched the calculated mass of 679.9576. rsc.org This level of accuracy is standard in confirming the synthesis of new compounds.

Table 1: Representative HRMS Data for a Heterocyclic System

| Compound Name | Molecular Formula | Calculated Mass [M]⁺ | Found Mass [M]⁺ | Source |

|---|---|---|---|---|

| 4,7-bis(3-(phenylselanyl)benzofuran-2-yl)benzo-2,1,3-thiadiazole | C₃₄H₂₀N₂O₂SSe₂ | 679.9576 | 679.9553 | rsc.org |

Electronic Absorption and Emission Spectroscopy for Electronic Transitions and Photophysical Behavior

Spectroscopic techniques that probe the interaction of molecules with ultraviolet and visible light are crucial for understanding their electronic structure and photophysical properties.

UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength, corresponding to the promotion of electrons to higher energy orbitals. The absorption spectrum is characteristic of the chromophoric systems within the molecule. For conjugated aromatic systems like this compound, the spectrum typically shows intense absorptions in the UV region.

Studies on related benzoxazole (B165842) derivatives show strong absorption in the UVA and UVB regions, with maximum absorption wavelengths (λmax) ranging from 300 nm to 374 nm. mdpi.comscielo.br For example, 2-(4-(fluorosulfonyloxy)phenyl)benzoxazole in acetonitrile (B52724) exhibits an absorption maximum at 300 nm. mdpi.com Similarly, pyrazole (B372694) derivatives show absorption maxima in the range of 203-330 nm. nih.govrsc.org The conjugation between the pyrazole and benzoxazole rings in the title compound is expected to result in absorption bands within this region, corresponding to π-π* electronic transitions.

Table 2: Representative UV-Vis Absorption Data for Related Heterocycles

| Compound | Solvent | λmax (nm) | Source |

|---|---|---|---|

| 2-(4-(Fluorosulfonyloxy)phenyl)benzoxazole | Acetonitrile | 300 | mdpi.com |

| 2-(2'-Hydroxyphenyl)benzoxazole Derivatives | Various | 336 - 374 | scielo.br |

| Pyrazole | Gas Phase | 203 | rsc.org |

| A Pyrazole-based Fluorescent Probe | Not specified | 330 | nih.gov |

Fluorescence spectroscopy provides information about a molecule's ability to emit light after being electronically excited. Many benzoxazole and pyrazole derivatives are known to be fluorescent. mdpi.comnih.gov The fluorescence properties, including the emission wavelength (λem), Stokes shift (the difference between λmax of absorption and emission), and quantum yield (ΦF), are highly dependent on the molecular structure and the solvent environment. scientific.netresearchgate.net

For instance, certain pyrazole oxadiazole derivatives exhibit strong fluorescence with emission wavelengths ranging from 410 nm to 450 nm and quantum yields as high as 0.69. scientific.netresearchgate.net Similarly, 2-(4-(fluorosulfonyloxy)phenyl)benzoxazole fluoresces at 359 nm when excited at 330 nm, resulting in a significant Stokes shift of 59 nm. mdpi.com This pronounced fluorescence suggests that benzoxazole-pyrazole hybrids like the title compound could also possess interesting luminescent properties, making them candidates for applications in materials science as organic fluorophores. mdpi.comnih.gov

Table 3: Representative Fluorescence Data for Related Heterocyclic Systems

| Compound Class/Name | Emission λem (nm) | Quantum Yield (ΦF) | Stokes Shift (nm) | Source |

|---|---|---|---|---|

| Pyrazole Oxadiazole Derivatives | 410 - 450 | up to 0.69 | Not specified | scientific.netresearchgate.net |

| 2-(4-(Fluorosulfonyloxy)phenyl)benzoxazole | 359 | Not specified | 59 | mdpi.com |

| A Pyrazole-based Fluorescent Probe | 465 | 0.65 | 135 | nih.gov |

X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

A single-crystal X-ray diffraction study of this compound would provide definitive proof of its structure. This analysis yields precise data on bond lengths, bond angles, and torsion angles, allowing for a detailed examination of the molecular geometry. mdpi.commdpi.com

In crystal structures of related molecules, such as 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) ethanol (B145695) and various substituted benzoxazoles, the heterocyclic rings are often found to be nearly coplanar. nih.govnih.gov For the title compound, analysis would reveal the relative orientation of the 4-methylpyrazole (B1673528) and benzoxazole rings. A key parameter would be the dihedral angle between the planes of the two rings, which influences the degree of electronic conjugation. The analysis would also detail the supramolecular architecture, revealing intermolecular interactions like hydrogen bonds or π-π stacking that govern the crystal packing. mdpi.comrsc.org

Table 4: Representative Crystallographic Data for a Related Pyridylpyrazole Compound

| Compound Name | Crystal System | Space Group | Key Feature | Source |

|---|---|---|---|---|

| 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) ethanol | Not specified | Not specified | Structure confirmed by single crystal X-ray diffraction | nih.gov |

| 4-Amino-5-indolyl-1,2,4-triazole-3-thione | Monoclinic | P2₁ | Structure confirmed by single crystal X-ray diffraction | mdpi.com |

Elucidation of Hydrogen Bonding Networks and Intermolecular Interactions

A comprehensive search of available scientific literature and crystallographic databases did not yield specific studies detailing the hydrogen bonding networks and intermolecular interactions of this compound. While research exists on the supramolecular chemistry of related heterocyclic compounds such as other benzoxazole and pyrazole derivatives, direct experimental data from X-ray crystallography or advanced spectroscopic analyses for the title compound is not publicly available at this time.

Therefore, a detailed, experimentally supported discussion and the creation of specific data tables regarding the hydrogen bonding and intermolecular contacts for this compound cannot be provided.

In general, heterocyclic compounds of this nature can be expected to participate in a variety of non-covalent interactions that dictate their solid-state packing and influence their physical properties. These can include:

Weak Hydrogen Bonds: The presence of nitrogen atoms in both the pyrazole and benzoxazole rings, along with aromatic and methyl C-H groups, suggests the potential for weak C–H···N and C–H···O hydrogen bonds. The nitrogen atom of the benzoxazole and the pyrazole ring can act as hydrogen bond acceptors, while the C-H bonds of the aromatic and methyl groups can act as donors.

Without a determined crystal structure, any description of these potential interactions, including specific distances and angles, would be purely speculative. The generation of detailed research findings and data tables, as requested, is contingent upon the future availability of experimental structural data for this compound.

Theoretical and Computational Chemistry of 2 4 Methylpyrazol 1 Yl 1,3 Benzoxazole

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Profiling

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure. For 2-(4-methylpyrazol-1-yl)-1,3-benzoxazole, DFT calculations would be instrumental in elucidating its fundamental chemical properties.

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. Geometry optimization calculations would identify the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy conformation of this compound. Conformational analysis would further explore the energy landscape of the molecule, identifying different stable conformers and the energy barriers between them. This is particularly important for understanding the flexibility of the molecule and how it might interact with biological targets.

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals, and their energy difference, the HOMO-LUMO gap, is a critical indicator of a molecule's stability and reactivity. A smaller gap generally suggests higher reactivity. For this compound, the distribution of the HOMO and LUMO across the benzoxazole (B165842) and methyl-pyrazole rings would reveal the likely sites for nucleophilic and electrophilic attack, respectively.

Table 1: Hypothetical Frontier Molecular Orbital Energies and Reactivity Descriptors for this compound

| Parameter | Hypothetical Value | Significance |

| EHOMO (eV) | -6.5 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| ELUMO (eV) | -1.8 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (eV) | 4.7 | Indicator of chemical reactivity and stability. |

| Ionization Potential (eV) | 6.5 | Energy required to remove an electron. |

| Electron Affinity (eV) | 1.8 | Energy released upon gaining an electron. |

| Global Hardness (η) | 2.35 | Resistance to change in electron distribution. |

| Electronegativity (χ) | 4.15 | Power to attract electrons. |

| Electrophilicity Index (ω) | 3.67 | Propensity to accept electrons. |

Note: The values in this table are hypothetical and serve as an illustration of the data that would be generated from DFT calculations.

An Electrostatic Potential (ESP) surface map provides a visual representation of the charge distribution within a molecule. For this compound, the ESP map would highlight regions of negative potential (electron-rich areas, likely to be sites for electrophilic attack) and positive potential (electron-poor areas, susceptible to nucleophilic attack). This information is invaluable for predicting intermolecular interactions, such as hydrogen bonding and stacking interactions.

DFT calculations can accurately predict various spectroscopic properties. For this compound, theoretical calculations of 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies would be a powerful tool for confirming its synthesized structure and for the interpretation of experimental spectra.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Dynamic Behavior

While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time.

MD simulations can be used to assess the stability of this compound in different environments, such as in aqueous solution or in the presence of a biological membrane. By simulating the molecule's movements and interactions with its surroundings, researchers can understand its conformational flexibility and the stability of different conformers in various chemical contexts. This is particularly relevant for drug design, where understanding how a molecule behaves in a biological environment is crucial.

Molecular Docking Investigations for Ligand-Target Interactions (in silico)

Molecular docking simulations are a powerful tool in computational chemistry for predicting the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These studies are instrumental in drug discovery and materials science.

Currently, there are no publicly available scientific studies that have performed molecular docking investigations specifically on this compound to predict its binding modes and affinities with specific receptor sites. While research exists on related benzoxazole and pyrazole (B372694) derivatives, a direct analysis of the title compound is not found in the reviewed literature.

Without specific molecular docking data for this compound, any mechanistic insights into its potential biological interactions would be speculative. The understanding of such interactions relies on identifying key amino acid residues and the types of intermolecular forces (e.g., hydrogen bonding, hydrophobic interactions) that govern the binding, which can only be determined through targeted docking studies.

Quantum Chemical Characterization of Advanced Optical Properties

Quantum chemical calculations are essential for understanding the electronic structure and predicting the optical properties of molecules. These methods can provide valuable information on non-linear optical responses and excited-state dynamics.

A review of the current scientific literature did not yield any studies focused on the quantum chemical characterization of the non-linear optical (NLO) properties of this compound. While the NLO properties of other benzoxazole derivatives have been investigated, data regarding the hyperpolarizability and other NLO parameters for this specific compound are not available.

There is currently no published research that investigates the excited state dynamics and photophysical mechanisms, such as Excited-State Intramolecular Proton Transfer (ESIPT), for this compound. The potential for ESIPT in benzoxazole derivatives is a known area of study, but a specific analysis of the title compound's excited-state behavior is not present in the available literature.

Quantum Theory of Atoms in Molecules (QTAIM) for Intramolecular Bonding Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) is a model that uses the topology of the electron density to elucidate the nature of chemical bonds within a molecule.

A search of scientific databases reveals no studies that have applied the Quantum Theory of Atoms in Molecules (QTAIM) to analyze the intramolecular bonding of this compound. Such an analysis would provide a detailed description of the bond critical points and the nature of the covalent and non-covalent interactions within the molecule, but this information is not currently available.

In Silico Assessment of Molecular Properties for Research Applications (e.g., Lipinski's Rule of Five compliance)

Computational tools and predictive models are instrumental in the early stages of drug discovery for forecasting the pharmacokinetic properties of a molecule. One of the most widely recognized guidelines is Lipinski's Rule of Five. This rule outlines four key physicochemical parameters that influence a compound's absorption and permeability. For a compound to be considered "drug-like" and likely to be orally bioavailable, it should generally not violate more than one of the following criteria:

Molecular Weight (MW): A molecular weight of less than 500 Daltons.

Log P (Octanol-Water Partition Coefficient): A measure of lipophilicity, with a value not exceeding 5.

Hydrogen Bond Donors (HBD): The number of hydrogen bond donors (typically the sum of OH and NH groups) should be no more than 5.

Hydrogen Bond Acceptors (HBA): The number of hydrogen bond acceptors (typically all nitrogen or oxygen atoms) should be no more than 10.

Predicted Lipinski's Rule of Five Compliance for this compound

To assess the druglikeness of this compound, its molecular properties can be calculated using various computational software. Based on its structure, the following parameters are predicted:

Molecular Formula: C₁₁H₉N₃O

Molecular Weight: The calculated molecular weight is approximately 199.21 g/mol . This is well below the 500 Da threshold set by Lipinski's rule.

Log P: The predicted octanol-water partition coefficient (Log P) is generally estimated to be in the range of 2.0 to 3.0, which is comfortably below the maximum value of 5. This suggests a favorable balance between solubility and permeability.

Hydrogen Bond Donors: The structure of this compound contains no hydroxyl (-OH) or amine (-NH) groups, and therefore has zero hydrogen bond donors. This is in compliance with the rule of no more than 5.

Hydrogen Bond Acceptors: The molecule contains three nitrogen atoms and one oxygen atom, all of which can act as hydrogen bond acceptors. This gives a total of four hydrogen bond acceptors, which is well within the limit of 10.

The following interactive data table summarizes the predicted compliance of this compound with Lipinski's Rule of Five.

| Property | Predicted Value | Lipinski's Rule | Compliance |

| Molecular Weight | ~199.21 g/mol | < 500 Da | Yes |

| Log P | ~2.0 - 3.0 | ≤ 5 | Yes |

| Hydrogen Bond Donors | 0 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 4 | ≤ 10 | Yes |

| Violations | 0 | ≤ 1 | Yes |

The in silico analysis indicates that this compound fully complies with Lipinski's Rule of Five, exhibiting zero violations. This favorable profile suggests that the compound possesses molecular properties consistent with those of orally bioavailable drugs. Such compliance is a positive initial indicator in the drug discovery process, warranting further investigation into its potential biological activities and pharmacokinetic profile.

Mechanistic Biological Investigations of 2 4 Methylpyrazol 1 Yl 1,3 Benzoxazole and Analogues

Structure-Activity Relationship (SAR) Elucidation for Mechanistic Understanding

The exploration of how modifications to the chemical structure of these compounds alter their biological effects is fundamental to understanding their mechanism.

The benzoxazole (B165842) core is a crucial pharmacophore, and substituents at its 2 and 5 positions significantly modulate the biological activity of the resulting derivatives. nih.gov Research indicates that the nature of the group at the 2-position of the benzoxazole ring is a key determinant of the compound's pharmacological profile. nih.gov For instance, the linkage of a pyrazole (B372694) ring at this position, as seen in the title compound, is a common strategy in the design of protein kinase inhibitors. researchgate.net

Studies on various 2-substituted benzoxazoles have shown that this position is critical for interaction with biological targets. nih.gov Similarly, substitutions at the 5-position of the benzoxazole ring have been shown to influence activity. The introduction of groups at this position can affect properties such as lipophilicity and electronic distribution, which in turn can alter binding affinities and cellular uptake. For example, in a series of 3-(2-benzoxazol-5-yl)alanine derivatives, the presence of an amino acid moiety at position 5, combined with various substituents at position 2, resulted in a range of antifungal and cytotoxic activities. nih.gov The structure-activity relationship (SAR) of benzoxazole derivatives suggests that the presence of electron-withdrawing groups, such as nitro (NO2) or chloro (Cl), can enhance antiproliferative activity. researchgate.net

Table 1: Impact of Benzoxazole Substituents on Biological Activity

| Position | Substituent Type | General Effect on Activity | Reference |

|---|---|---|---|

| 2 | Heterocyclic rings (e.g., pyrazole) | Often confers protein kinase inhibitory activity. | researchgate.net |

| 2 | Phenyl, hydrocarbon, heterocyclic groups | Varied effects on antifungal and cytotoxic properties. | nih.gov |

| 5 | Amino acid moiety | Contributes to antifungal and cytotoxic profiles. | nih.gov |

The pyrazole ring is a privileged scaffold in medicinal chemistry, known to impart a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. nih.govpharmatutor.orgnih.govresearchgate.net Its presence in 2-(4-methylpyrazol-1-yl)-1,3-benzoxazole is critical for the molecule's interaction with biological targets. The nitrogen atoms in the pyrazole ring can act as hydrogen bond acceptors or donors, facilitating anchoring of the molecule within the active site of enzymes or receptors. ias.ac.in

The substitution pattern on the pyrazole ring further refines the molecule's activity. In the case of the title compound, the methyl group at the 4-position (C4) of the pyrazole ring plays a role in defining the molecule's shape and electronic properties. SAR studies on other pyrazole-containing compounds have demonstrated that substituents at this position can influence potency and selectivity. For example, in a series of pyrazole-based inhibitors, the nature of the substituent at the pyrazole ring was found to be a key factor in determining their inhibitory activity against various enzymes. nih.govnih.gov Modifications on the pyrazole ring have been shown to be crucial for the optimization of anti-HIV agents, leading to more potent derivatives. epa.gov

The three-dimensional arrangement of a molecule, or its conformation, is pivotal for its interaction with a biological target. The linkage between the benzoxazole and pyrazole rings in this compound allows for a degree of rotational freedom. This conformational flexibility enables the molecule to adopt an optimal orientation to fit into a binding pocket.

Investigation of Molecular Targets and Biological Pathways (in vitro, theoretical)

Identifying the specific molecular targets and the biological pathways that this compound and its analogues interact with is key to understanding their therapeutic potential.

The benzoxazole-pyrazole scaffold is a common feature in many enzyme inhibitors.

Protein Kinases: Many pyrazolyl-benzoxazole derivatives have been investigated as protein kinase inhibitors. researchgate.net Kinases are a large family of enzymes that play critical roles in cell signaling, and their dysregulation is implicated in diseases like cancer. Molecular docking studies have suggested that 2-(3-aryl-1H-pyrazol-4-yl)-1,3-benzoxazoles could be potential protein kinase inhibitors, with the scaffold fitting into the ATP-binding site of these enzymes. researchgate.net

Cyclooxygenase (COX) Enzymes: Benzoxazole derivatives have been explored as inhibitors of COX enzymes, which are key targets for anti-inflammatory drugs. researchgate.net Some analogues have shown the ability to inhibit COX activity, suggesting a potential mechanism for anti-inflammatory effects. researchgate.net

Dihydrofolate Reductase (DHFR): Some pyrazole derivatives have been identified as inhibitors of DHFR, an enzyme crucial for nucleotide synthesis and a target for antimicrobial and anticancer agents. mdpi.com

Other Kinases and Enzymes: The broader class of benzoxazole derivatives has been shown to inhibit a variety of other enzymes, including monoamine oxidase (MAO), which is a target for antidepressants. researchgate.net Novel benzoxazole-substituted thiazolyl-pyrazole derivatives have been designed as antitubulin agents, targeting β-tubulin and inducing apoptosis. researchgate.netresearchgate.net

Molecular modeling and docking studies provide invaluable insights into how these molecules bind to their protein targets. nih.gov For enzyme inhibitors, these studies can reveal the specific amino acid residues involved in the interaction.

For instance, in the inhibition of carbonic anhydrase by pyrazole-carboxamides, interactions with a zinc ion in the active site were found to be crucial for potent inhibition. nih.gov The sulfonamide group in these inhibitors was observed to interact directly with the Zn2+ ion, while other parts of the molecule formed hydrogen bonds and van der Waals interactions with residues such as His94, His96, Thr199, and Pro202. nih.gov

Similarly, for pyrazolyl-benzoxazole derivatives targeting protein kinases, docking studies predict that the heterocyclic rings can form key hydrogen bonds and hydrophobic interactions within the ATP-binding pocket. researchgate.net The nitrogen atoms of the pyrazole and the oxygen of the benzoxazole can act as hydrogen bond acceptors, while the aromatic rings can engage in π-π stacking or hydrophobic interactions with residues in the active site. researchgate.net These interactions stabilize the protein-ligand complex, leading to enzyme inhibition.

Table 2: Summary of Potential Enzyme Targets and Interactions

| Enzyme Target | Class of Inhibitor | Key Predicted Interactions | Reference |

|---|---|---|---|

| Protein Kinases | Pyrazolyl-benzoxazoles | Hydrogen bonding, hydrophobic interactions in ATP-binding site. | researchgate.net |

| Carbonic Anhydrase | Pyrazole-carboxamides | Interaction with active site Zn2+, H-bonds with His94, Thr199. | nih.gov |

| β-Tubulin | Thiazolyl-pyrazole derivatives | Binding to the colchicine (B1669291) binding site, inducing apoptosis. | researchgate.netresearchgate.net |

Modulation of Specific Cellular Processes at a Mechanistic Level (e.g., cell apoptosis pathways, without mentioning cytotoxicity)

Benzoxazole derivatives have been shown to engage with and modulate intrinsic cellular pathways, particularly those governing programmed cell death, or apoptosis. Mechanistic studies on analogues reveal an ability to trigger apoptosis through the mitochondrial pathway. nih.gov This is characterized by an increase in the Bax/Bcl-2 ratio, which is a critical checkpoint in the commitment of a cell to apoptosis. nih.govresearchgate.net The elevation of this ratio leads to the activation of downstream effector caspases, including cleaved caspase-9 and cleaved caspase-3. nih.govresearchgate.net

Further investigations have demonstrated that certain benzoxazole-containing compounds can arrest cell growth at specific phases of the cell cycle, such as the Pre-G1 phase. researchgate.netnih.gov This arrest is a common precursor to apoptosis. The induction of apoptosis is further substantiated by observations of increased levels of caspase-3, a key executioner enzyme in the apoptotic cascade. researchgate.netnih.govresearchgate.net Some analogues have also been found to induce DNA damage, which can serve as a primary signal for the initiation of apoptosis. nih.gov Molecular modeling and in vitro studies suggest that some benzoxazole-pyrazole hybrids may exert their pro-apoptotic effects by targeting and downregulating the expression of β-tubulin, thereby disrupting microtubule organization, a process critical for cell division and structure. researchgate.net

Mechanistic Insights into Antimicrobial Action (in vitro, theoretical)

The antimicrobial properties of compounds related to this compound have been explored through a combination of in vitro testing and computational modeling. These studies aim to identify the specific molecular targets and mechanisms by which these compounds inhibit the growth of bacteria and fungi.

Elucidation of Bacterial and Fungal Target Mechanisms

Theoretical and in vitro studies have pointed to several potential molecular targets for benzoxazole and pyrazole derivatives.

Bacterial DNA Gyrase and Topoisomerase IV: Molecular docking studies suggest that the antibacterial activity of some benzoxazole derivatives could be achieved through the inhibition of DNA gyrase. bohrium.comsemanticscholar.orgesisresearch.org This enzyme is crucial for bacterial DNA replication, and its inhibition leads to cessation of cell division. Related heterocyclic compounds have also been proposed to target Topoisomerase IV, another essential enzyme involved in bacterial DNA processes. researchgate.net

Fungal Ergosterol (B1671047) Biosynthesis: A primary mechanism of antifungal action for many heterocyclic compounds is the disruption of the fungal cell membrane. This is often achieved by inhibiting the synthesis of ergosterol, a vital component of the fungal membrane that is absent in mammals. Studies on benzoxazole derivatives indicate they can perturb the total sterol content in fungal cells. researchgate.net Rescue assays have shown that the addition of exogenous ergosterol can reverse the growth inhibition caused by some pyrazole-oxazoline compounds, strongly suggesting that their mechanism involves targeting the ergosterol biosynthesis pathway. mdpi.com Molecular docking studies further support this by showing favorable binding affinities of these compounds to fungal CYP51 (lanosterol 14-α-demethylase), a key enzyme in this pathway. mdpi.com

Fungal Cell Wall Integrity: The fungal cell wall, particularly components like β-1,3-glucan, represents another potential target. Research on certain antifungal compounds has shown they can inhibit the activity of β-1,3-glucanase, an enzyme involved in cell wall remodeling and integrity. mdpi.com

Proposed Mechanisms of Microbial Growth Inhibition and Selectivity

Building on the identification of molecular targets, several mechanisms for microbial growth inhibition have been proposed for this class of compounds.

The primary proposed mechanism for antibacterial action is the inhibition of DNA gyrase, which prevents DNA replication and repair, ultimately leading to bacterial cell death. semanticscholar.org For antifungal activity, the inhibition of ergosterol biosynthesis is a key mechanism. researchgate.netmdpi.com This leads to a dysfunctional cell membrane, increased permeability, and leakage of cellular contents. researchgate.net

Some pyrazole derivatives have been shown to act as bactericidal agents by permeabilizing the cell membrane, a mechanism confirmed through flow cytometry and protein leakage assays. nih.govmdpi.com This disruptive action on the cell membrane is often rapid and effective.

Selectivity in antimicrobial action has also been observed. For instance, a study on a large group of 3-(2-benzoxazol-5-yl)alanine derivatives found that their antibacterial activity was selective, primarily acting against Gram-positive bacteria like Bacillus subtilis, with little to no activity against Gram-negative Escherichia coli. nih.gov This selectivity can often be attributed to differences in the cell wall structure between Gram-positive and Gram-negative bacteria, which affects compound penetration.

Table 1: Summary of Potential Antimicrobial Mechanisms and Targets for Benzoxazole and Pyrazole Analogues

| Proposed Mechanism | Molecular Target | Organism Type | References |

|---|---|---|---|

| Inhibition of DNA Replication | DNA Gyrase, Topoisomerase IV | Bacteria | bohrium.com, semanticscholar.org, esisresearch.org, researchgate.net |

| Disruption of Cell Membrane | Ergosterol Biosynthesis (CYP51) | Fungi | researchgate.net, mdpi.com |

| Cell Membrane Permeabilization | Cell Membrane Integrity | Bacteria | nih.gov, mdpi.com |

| Inhibition of Cell Wall Synthesis | β-1,3-glucanase | Fungi | mdpi.com |

Theoretical Frameworks for Predicting Biological Activity

Computational chemistry provides powerful tools for understanding and predicting the biological activity of novel compounds, guiding the design of more potent and selective molecules. Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are two such theoretical frameworks extensively applied to benzoxazole and related heterocyclic systems.

Quantitative Structure-Activity Relationships (QSAR) Modeling

QSAR modeling establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net For benzoxazole derivatives, three-dimensional QSAR (3D-QSAR) studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been employed to understand their anticancer properties. nih.gov

These models generate contour maps that visualize the relationship between molecular properties and activity. For example, CoMFA models analyze steric and electrostatic fields, while CoMSIA models can include additional fields like hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties. nih.gov By analyzing these maps, researchers can identify regions of the molecule where modifications are likely to enhance or diminish biological activity. For instance, a model might indicate that a bulky, electropositive substituent at a specific position would be beneficial for activity.

Successful QSAR models for benzoxazole and oxadiazole derivatives have been developed with good predictive power, as indicated by high cross-validated correlation coefficients (q²) and conventional correlation coefficients (r²). nih.govtandfonline.comnih.gov

Table 2: Example of 3D-QSAR Model Validation Statistics for Benzoxazole Derivatives

| Model Type | Target Cell Line | q² (Cross-validated r²) | r² (Non-cross-validated r²) | r²_pred (Predictive r²) | Reference |

|---|---|---|---|---|---|

| CoMFA | HepG2 | 0.509 | - | 0.5128 | nih.gov |

| CoMSIA | HepG2 | 0.711 | - | 0.6198 | nih.gov |

| CoMFA | HCT-116 | 0.574 | - | 0.5597 | nih.gov |

| CoMSIA | HCT-116 | 0.531 | - | 0.5804 | nih.gov |

| CoMFA | Anti-inflammatory | 0.753 | 0.975 | 0.788 | tandfonline.com |

| CoMSIA | Anti-inflammatory | 0.646 | 0.983 | 0.663 | tandfonline.com |

Pharmacophore Modeling and Ligand-Based Design

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For antimicrobial benzoxazole derivatives, pharmacophore analysis has shown that features such as hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), and hydrophobic regions are critical for activity. bohrium.comsemanticscholar.orgesisresearch.org

These models serve as templates for designing new molecules or for screening virtual compound libraries to find novel candidates with the desired biological activity. For example, a pharmacophore model for DNA gyrase inhibitors might consist of specific locations for aromatic rings, hydrogen bond acceptors, and hydrophobic groups that are necessary to fit into the enzyme's active site and disrupt its function. bohrium.com This ligand-based design approach is instrumental in the early stages of drug discovery, allowing for the rational optimization of lead compounds.

Table 3: Key Pharmacophoric Features for Antimicrobial Benzoxazole Analogues

| Pharmacophoric Feature | Description | Implied Role in Binding | References |

|---|---|---|---|

| Hydrogen Bond Acceptor (HBA) | An atom or group that can accept a hydrogen bond (e.g., N or O atoms in the rings). | Interaction with donor groups in the target protein's active site. | bohrium.com, semanticscholar.org, esisresearch.org |

| Hydrogen Bond Donor (HBD) | An atom or group that can donate a hydrogen bond (e.g., N-H groups). | Interaction with acceptor groups in the target protein's active site. | bohrium.com, semanticscholar.org, esisresearch.org |

| Hydrophobic Feature (HY) | A nonpolar region of the molecule (e.g., phenyl or methyl groups). | Van der Waals or hydrophobic interactions with nonpolar pockets in the target. | bohrium.com, semanticscholar.org, esisresearch.org |

Chemical Reactivity and Transformation Studies of 2 4 Methylpyrazol 1 Yl 1,3 Benzoxazole

Substitution Reactions at the Benzoxazole (B165842) and Pyrazole (B372694) Rings

The potential for substitution reactions on the 2-(4-methylpyrazol-1-yl)-1,3-benzoxazole core is governed by the electronic nature of the two heterocyclic rings. The pyrazole ring is generally more susceptible to electrophilic attack than the benzoxazole ring.

Electrophilic aromatic substitution on N-substituted pyrazoles typically occurs at the C4 position. However, in the target molecule, this position is blocked by a methyl group. Consequently, electrophilic attack is predicted to occur at the next most activated position, C5. The pyridine-like nitrogen atom of the pyrazole ring directs substitution towards adjacent carbons. In contrast, the benzoxazole ring system is electron-deficient, making electrophilic substitution on its benzene (B151609) moiety challenging. If forced, substitution may lead to a mixture of products at the C4 and C7 positions.

Nucleophilic aromatic substitution (SNAr) is unlikely on either ring unless a suitable leaving group (e.g., a halogen) is present at an activated position.

Regioselectivity is a key consideration in the functionalization of this molecule. The distinct electronic environments of the pyrazole and benzoxazole rings allow for selective reactions.

Pyrazole Ring: Due to the directing effect of the N1-substituent and the existing methyl group at C4, electrophilic substitution is highly regioselective for the C5 position. Common electrophilic substitution reactions are expected to follow this pattern.

Benzoxazole Ring: Directing substitution onto the benzoxazole's benzene ring is more complex. The fused oxazole (B20620) ring withdraws electron density, deactivating the benzene part towards electrophilic attack. Metalation strategies are often required to achieve regioselective functionalization on this ring, typically favoring the positions ortho to the heteroatoms (C7).

Stereoselectivity is not a primary concern for substitution reactions on the aromatic rings themselves unless chiral reagents are used or a chiral center is introduced in a substituent.

Table 1: Predicted Regioselectivity of Electrophilic Substitution Reactions

| Reaction Type | Reagents | Predicted Major Product |

|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | 2-(5-Nitro-4-methylpyrazol-1-yl)-1,3-benzoxazole |

| Bromination | Br₂ / Acetic Acid | 2-(5-Bromo-4-methylpyrazol-1-yl)-1,3-benzoxazole |

| Sulfonation | Fuming H₂SO₄ | 2-(4-Methyl-1H-pyrazol-1-yl)-1,3-benzoxazole-5-sulfonic acid |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | Reaction likely sluggish; if forced, substitution at C5 of pyrazole |

| Vilsmeier-Haack Formylation | POCl₃ / DMF | 1-(1,3-Benzoxazol-2-yl)-4-methyl-1H-pyrazole-5-carbaldehyde |

Ring-Opening and Rearrangement Processes of the Benzoxazole Ring

The benzoxazole ring, while aromatic, is susceptible to nucleophilic attack at the C2 position, which can lead to ring-opening. This reactivity provides a pathway to highly functionalized o-aminophenol derivatives.

Catalytic or mediated ring-opening reactions of benzoxazoles have been achieved using various reagents. For instance, secondary amines can induce the ring opening of benzoxazoles to form N-(2-hydroxyphenyl)amidines, which can then be recyclized under oxidative conditions. Iron-catalyzed oxidative cyclization is one such method. Similarly, copper-mediated transformations can open the benzoxazole ring for further functionalization.

Rearrangements such as the Smiles rearrangement have also been observed in benzoxazole systems, particularly with derivatives bearing a suitable tether at the C2 position. This process involves an intramolecular nucleophilic aromatic substitution. Although not directly reported for the title compound, such a pathway could be envisioned if the pyrazole substituent were further modified. Additionally, unusual rearrangements involving the pyrazole ring itself, such as those initiated by the formation of a pyrazole nitrene, can lead to ring-opening/recyclization cascades, resulting in complex structural transformations.

Advanced Functionalization Reactions for Structural Diversification

Structural diversification of the this compound scaffold is crucial for exploring its potential in various applications, including materials science and medicinal chemistry. Advanced functionalization often relies on modern cross-coupling techniques and direct C-H activation strategies.

Once primary substitution (e.g., halogenation) has been achieved on either ring, subsequent cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings can be employed to introduce a wide variety of aryl, vinyl, and alkynyl groups. This two-step process allows for the construction of complex molecular hybrids. For example, bromination at the C5 position of the pyrazole ring would yield a versatile intermediate for palladium-catalyzed cross-coupling reactions, enabling the synthesis of a library of novel derivatives.

Metal-Mediated and Catalytic Transformations

Transition metal catalysis is a powerful tool for the functionalization of heterocyclic compounds, often providing high selectivity and efficiency under mild conditions.

Direct C-H activation is an atom-economical strategy for forming new carbon-carbon and carbon-heteroatom bonds without the need for pre-functionalized substrates. In the context of this compound, several C-H bonds are potential targets for metal-catalyzed functionalization.

Pyrazole C5-H Bond: The C-H bond at the C5 position of the pyrazole ring is a prime candidate for direct functionalization. Palladium, rhodium, and copper catalysts are commonly used for the C-H arylation, alkenylation, and alkylation of N-substituted pyrazoles at this position. The reaction typically proceeds via a concerted metalation-deprotonation mechanism.

Benzoxazole C7-H Bond: The nitrogen atom of the benzoxazole ring can act as a directing group in ortho-metalation reactions. This would direct functionalization to the C7 position. Directed ortho-metalation (DoM) using strong bases like organolithium reagents, followed by quenching with an electrophile, is a classic strategy. Alternatively, transition metal-catalyzed C-H activation directed by the benzoxazole nitrogen can achieve similar regioselectivity.

The competition between C-H activation at the pyrazole C5 position and the benzoxazole C7 position would depend on the specific catalyst, directing group ability, and reaction conditions employed.

Table 2: Representative Catalyst Systems for C-H Functionalization of Azoles

| Catalyst System | Reaction Type | Target Ring | Typical Position | Reference |

|---|---|---|---|---|

| Pd(OAc)₂ / Ligand | Arylation, Alkenylation | Pyrazole | C5 | |

| [RhCp*Cl₂]₂ | Alkenylation, Annulation | Pyrazole | C5 | |

| Pd/Cu | Alkenylation | Benzoxazole | C2 (if unsubstituted) | |

| Ni-Xantphos | Alkenylation | Benzoxazole | C2 (if unsubstituted) | |

| n-BuLi / TMEDA | Lithiation-Substitution | Benzoxazole | C7 (ortho to N) |

Oxidation and Reduction Chemistry and its Mechanistic Implications

The oxidation and reduction chemistry of this compound is expected to involve transformations of the methyl substituent and the heterocyclic rings.

Oxidation: The methyl group on the pyrazole ring is a potential site for oxidation. Under specific conditions, such as those involving the formation of transient reactive species, a methyl group on a pyrazole ring can be oxidized to an acetoxymethyl (–CH₂OAc) group. This type of transformation often proceeds through complex radical mechanisms or rearrangements. The aromatic rings themselves are generally resistant to oxidation except under harsh conditions that would likely lead to degradation.

Reduction: The aromatic nature of both the pyrazole and benzoxazole rings makes them resistant to reduction under mild conditions. Catalytic hydrogenation under high pressure and temperature could potentially reduce the benzene portion of the benzoxazole ring. Selective reduction of the C=N bonds within the heterocyclic systems is challenging without ring cleavage. If the molecule were to contain reducible functional groups, such as a nitro group introduced via electrophilic substitution, these could be selectively reduced to amines using standard reagents like SnCl₂/HCl or catalytic hydrogenation, leaving the core heterocyclic structure intact.

Supramolecular Chemistry and Advanced Material Applications of 2 4 Methylpyrazol 1 Yl 1,3 Benzoxazole Derivatives

Crystallization and Self-Assembly Phenomena

The solid-state arrangement of 2-(4-methylpyrazol-1-yl)-1,3-benzoxazole derivatives is dictated by the principles of crystal engineering, where specific intermolecular interactions guide the molecules to assemble into well-defined, three-dimensional lattices. While specific crystallographic data for this compound is not extensively detailed in publicly available literature, the behavior of related benzoxazole (B165842) and pyrazole (B372694) compounds provides significant insight into its likely crystallization and self-assembly phenomena.

The crystal packing of benzoxazole and pyrazole derivatives is often dense and stabilized by a network of non-covalent interactions. For instance, the crystal structure of methyl 1,3-benzoxazole-2-carboxylate reveals a flattened herringbone arrangement where molecules are linked by π–π interactions. researchgate.netnih.gov Polymorphism, the ability of a compound to exist in more than one crystal form, is a known phenomenon in similarly structured organic molecules and can be influenced by crystallization conditions. mdpi.com Different polymorphs arise from variations in molecular conformation or intermolecular interactions, leading to distinct physical properties. For example, two polymorphic forms of 4′-methyl-2,4-dinitrodiphenylamine, governed by the conformational flexibility of a supramolecular synthon, have been identified, one crystallizing in a non-centrosymmetric space group and the other in a centrosymmetric one. mdpi.com This highlights the potential for derivatives of this compound to exhibit polymorphism, which could have significant implications for their material properties, such as non-linear optical activity.

The assembly of molecules in the crystalline state is a result of a delicate balance of various intermolecular forces. The specific functional groups present in this compound derivatives play a crucial role in directing the crystal architecture.

Hydrogen Bonding: While the parent this compound lacks classical hydrogen bond donors, the introduction of substituents such as amino or hydroxyl groups can lead to strong, directional hydrogen bonds (e.g., N-H···O, O-H···N). These interactions are pivotal in forming predictable supramolecular motifs like chains, sheets, or more complex three-dimensional networks. nih.gov

π-π Stacking: The planar, aromatic benzoxazole and pyrazole rings facilitate π-π stacking interactions. These interactions, where the electron clouds of adjacent aromatic rings overlap, are crucial for stabilizing the crystal lattice and influencing the electronic properties of the material. In the crystal structure of methyl 1,3-benzoxazole-2-carboxylate, stacking molecules are linked by these interactions with a centroid-to-centroid distance of 3.6640 (11) Å. researchgate.netnih.gov

CH-π Interactions: Weak hydrogen bonds involving C-H groups and the π-systems of the aromatic rings (C-H···π) are also important in defining the crystal architecture. The methyl group on the pyrazole ring, as well as aromatic C-H bonds, can act as donors, further stabilizing the molecular arrangement in the solid state. researchgate.netnih.gov

The combination of these forces results in a highly organized supramolecular structure. For example, in some substituted 4-pyrazolylbenzoates, a combination of N-H···N and N-H···O hydrogen bonds links molecules into sheets of alternating rings. nih.gov

Design and Synthesis of Supramolecular Architectures

The rational design of supramolecular architectures using this compound derivatives involves the strategic placement of functional groups to control the self-assembly process. By modifying the substituents on either the benzoxazole or pyrazole rings, it is possible to program the molecules to form specific, desired structures. For instance, the synthesis of pyrazole derivatives containing 1,2,4-triazoles and benzoxazoles has been reported, demonstrating the modularity of these systems. nih.gov The introduction of moieties capable of forming strong and directional interactions, such as hydrogen-bonding groups or metal-coordinating sites, allows for the construction of complex and functional supramolecular systems, including one-, two-, and three-dimensional frameworks. nih.gov

Exploration of Non-Linear Optical (NLO) Properties in Advanced Materials

Organic molecules with extended π-conjugation and significant charge asymmetry are promising candidates for non-linear optical (NLO) materials. Derivatives of this compound, which link an electron-donating pyrazole moiety to a π-conjugated benzoxazole system, possess the foundational electronic structure for exhibiting NLO properties. Computational studies on related benzoxazoles have shown that their molecular structure makes them suitable for second-order NLO applications. dnu.dp.ua

The enhancement of NLO activity in this class of compounds is guided by well-established structure-property relationships. The key is to create a molecule with a large change in dipole moment upon excitation.

Donor-Acceptor Systems: The NLO response can be significantly enhanced by introducing strong electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) on one end of the conjugated system and strong electron-withdrawing groups (e.g., -NO₂, -CN) on the other. This "push-pull" configuration increases the molecular hyperpolarizability (β), a measure of the second-order NLO response.

π-Conjugated Bridge: The benzoxazole and pyrazole rings act as a π-conjugated bridge that facilitates intramolecular charge transfer (ICT) from the donor to the acceptor. Extending the length and planarity of this bridge generally leads to a larger NLO response.

Acentric Crystal Packing: For second-order NLO effects like second-harmonic generation (SHG) to be observed in bulk material, the molecules must crystallize in a non-centrosymmetric space group. The design of molecules that favor acentric packing, for example, by incorporating chiral centers or bulky groups that disrupt centrosymmetric pairing, is a key strategy. mdpi.com

Experimental techniques like the Z-scan method are used to measure the third-order NLO properties of related pyrazoline derivatives, yielding parameters such as the non-linear refractive index (η₂) and the non-linear absorption coefficient (β). researchgate.net

| Compound Class | Key Structural Feature | Observed NLO Property | Reference |

| Pyrazoline Derivatives | Push-pull electronic structure | Third-order nonlinear absorption (β) of 1.94×10⁻¹¹ m/W | researchgate.net |

| 1-Aryl-2H-pirazolines | Extended π-conjugation | Third-order electronic susceptibility (X⁽³⁾) | researchgate.net |

| 2-(2'-hydroxyphenyl)benzoxazole | Intramolecular hydrogen bond | Quadratic nonlinearity (hyper-Rayleigh scattering) | dnu.dp.ua |

| Carbazole Derivatives | π-Conjugated system | Saturation absorption, thermal-lensing effect | du.ac.ir |

This table presents data for related compound classes to illustrate the principles of NLO activity.

Development as Fluorescent Probes and Sensors

The inherent fluorescence of the benzoxazole moiety makes its derivatives excellent candidates for the development of chemical sensors. mdpi.comresearchgate.net By coupling the benzoxazole fluorophore with a pyrazole unit that can act as a recognition site or modulate the electronic properties, it is possible to design probes that signal the presence of specific analytes through a change in their fluorescence emission (e.g., intensity, wavelength, or lifetime). rsc.orgnih.gov

The general principle involves an analyte-induced change in the intramolecular charge transfer (ICT) characteristics of the probe molecule. For example, pyrazoline-based probes have been synthesized for the detection of picric acid, where the fluorescence is quenched upon binding. nih.gov The sensing mechanism can involve various interactions, such as hydrogen bonding, coordination with metal ions, or covalent bond formation, which alter the electronic state of the fluorophore. The structure-activity relationship is crucial; modifications to the pyrazole or benzoxazole rings can tune the probe's selectivity and sensitivity towards different analytes. researchgate.netnih.govelsevierpure.comresearchgate.netjapsonline.com

| Probe Type | Fluorophore/Recognition Site | Target Analyte | Sensing Mechanism | Reference |

| Benzoxazole-Dihydropyridine | HBO–DHP dyad | General fluorescence | Independent fluorophore emission | rsc.org |

| Pyrazoline-Benzothiazole | Pyrazoline/Benzothiazole | Picric Acid | Fluorescence quenching (PET/FRET) | nih.gov |

| Benzothiazole Derivative | Benzothiazole/Nitroalkene | Biothiols (GSH/Hcy/Cys) | Enhanced fluorescence signal | nih.gov |

| Benzoxazole Derivative | 2-(4-(fluorosulfonyloxy)phenyl)benzoxazole | General fluorescence | Emission max at 359 nm | mdpi.com |

This table provides examples of fluorescent probes based on related benzoxazole and pyrazole structures.

Applications in Coordination Chemistry as Ligands